5-(3-Bromophenyl)-1,2,4-thiadiazole
Description
Properties
IUPAC Name |
5-(3-bromophenyl)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPPEQCXXLFLQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=NS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
The anticancer properties of 5-(3-Bromophenyl)-1,2,4-thiadiazole and its derivatives have been extensively studied. Research indicates that thiadiazole compounds can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Thiadiazoles can disrupt DNA replication and cell division by targeting key enzymes involved in these processes. For instance, they have been shown to inhibit RNA and DNA synthesis specifically without affecting protein synthesis .
- Cell Lines Tested : Studies have evaluated the cytotoxic effects of these compounds against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancer cells. Notably, compounds derived from thiadiazoles exhibited IC50 values in the range of 2.58 to 6.47 µM, indicating potent anticancer activity .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity:
- Broad Spectrum : The compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
- Mechanism : The antimicrobial action is attributed to the disruption of microbial cell wall synthesis and interference with metabolic pathways critical for microbial survival .
Anti-inflammatory Effects
Research has identified anti-inflammatory properties associated with thiadiazole derivatives:
- Cytokine Inhibition : These compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
- Therapeutic Potential : This makes them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.
Antidiabetic Activity
Thiadiazoles, including this compound, have shown promise in managing diabetes:
- Mechanism : They may enhance insulin sensitivity and promote glucose uptake in peripheral tissues .
- Research Findings : Various studies have reported that certain thiadiazole derivatives can lower blood glucose levels in diabetic models by modulating key metabolic pathways .
Other Biological Activities
Beyond the primary applications mentioned above, this compound exhibits a range of other biological activities:
- Antiviral Activity : Some derivatives have been tested for antiviral properties against viruses such as hepatitis B and HIV .
- Anticonvulsant Effects : There is emerging evidence supporting the anticonvulsant effects of thiadiazole derivatives, suggesting their utility in treating epilepsy .
- Antiparasitic Activity : Certain studies indicate efficacy against parasitic infections such as leishmaniasis and malaria .
Data Table: Summary of Biological Activities
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Anticancer Studies : A study synthesized various thiadiazole derivatives and assessed their anticancer activity against multiple human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell growth compared to standard chemotherapeutics .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiadiazoles against resistant bacterial strains. The findings revealed that specific compounds exhibited strong antibacterial activity with low minimum inhibitory concentrations (MICs) .
- Anti-inflammatory Research : Research demonstrated that a derivative of this compound reduced inflammation markers in vitro and in vivo models of arthritis, suggesting its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Isomeric Thiadiazoles
1,2,4-Thiadiazole belongs to a family of four isomeric thiadiazoles (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-). Key distinctions include:
- 1,3,4-Thiadiazole : The most widely studied isomer due to its stability and versatility in forming bioactive derivatives. Unlike 1,2,4-thiadiazole, its nitrogen and sulfur atoms are positioned at 1,3,4-positions, enabling distinct electronic interactions .
- 1,2,5-Thiadiazole : Shares structural similarities but exhibits different bond angles and reactivity due to sulfur placement. Hybridization studies suggest 1,2,4-thiadiazole combines features of 1,2,5- and 1,3,4-thiadiazoles, leading to intermediate bond parameters (e.g., C-S-N angles) .
Table 1: Key Structural Differences Among Thiadiazole Isomers
| Isomer | Nitrogen Positions | Sulfur Position | Key Applications |
|---|---|---|---|
| 1,2,4-Thiadiazole | 1, 2, 4 | 1 | Medicinal chemistry, catalysis |
| 1,3,4-Thiadiazole | 1, 3, 4 | 1 | Anticancer, antimicrobial agents |
| 1,2,5-Thiadiazole | 1, 2, 5 | 1 | Materials science, dyes |
Substituent Variations
The 3-bromophenyl group distinguishes 5-(3-Bromophenyl)-1,2,4-thiadiazole from analogs with different substituents:
Antimicrobial Activity
- 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,2,4-triazoles : Exhibit broad-spectrum antimicrobial activity against E. coli and C. albicans, attributed to the bromobenzyl group's electron-withdrawing effects .
- 1,3,4-Thiadiazole derivatives : Show superior antifungal activity compared to 1,2,4-thiadiazoles, likely due to enhanced membrane permeability .
Central Nervous System (CNS) Activity
- 1,3,4-Oxadiazole and 1,2,4-triazole derivatives : Demonstrate muscle relaxant and anticonvulsant properties. For example, 5-[2-(phenylthio)phenyl]-1,3,4-oxadiazole-2(3H)-one matches diazepam in rotarod tests .
- Bromine Substitution : Meta-bromo substituents (as in this compound) may enhance blood-brain barrier penetration compared to para-substituted analogs .
Q & A
Basic: What are the established synthetic routes for 5-(3-bromophenyl)-1,2,4-thiadiazole, and what critical parameters influence yield?
The synthesis typically involves cyclization strategies using precursors like 3-bromobenzohydrazide. A common method employs the reaction of 3-bromobenzamide with thionating agents (e.g., Lawesson’s reagent) under reflux conditions in anhydrous solvents like toluene or THF . Key parameters include:
- Temperature control : Excess heat can lead to side reactions (e.g., decomposition of the thiadiazole ring).
- Solvent polarity : Polar aprotic solvents enhance cyclization efficiency.
- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical to isolate the pure product.
Yields range from 40–65%, with impurities often arising from incomplete cyclization or bromine displacement .
Basic: How is the structural integrity of this compound validated post-synthesis?
A multi-technique approach is essential:
- 1H/13C NMR : Confirms substituent positions; the bromophenyl group shows distinct aromatic protons (δ 7.3–7.8 ppm) and quaternary carbons (δ 120–135 ppm).
- IR spectroscopy : The thiadiazole ring exhibits C=N stretching at 1520–1560 cm⁻¹ and C-S-C vibrations near 680 cm⁻¹ .
- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]+) should match the theoretical mass (C₈H₄BrN₂S: 242.94 g/mol).
Chromatographic purity (>95%) is verified via HPLC with a C18 column and UV detection at 254 nm .
Advanced: How can regioselective functionalization of this compound be achieved for SAR studies?
The bromine atom at the 3-position enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. Key considerations:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in DMF/water mixtures at 80–100°C.
- Protecting groups : Thiadiazole’s electron-deficient nature may require temporary protection of the sulfur atoms during alkylation .
For example, introducing a methyl group via nucleophilic substitution (using CH₃I/K₂CO₃ in DMF) at the 5-position modifies electronic properties, impacting biological activity .
Advanced: What mechanistic insights explain the antimicrobial activity of this compound derivatives?
Studies suggest the bromophenyl-thiadiazole scaffold disrupts microbial cell membranes via:
- Lipid bilayer interaction : The hydrophobic bromophenyl group enhances membrane penetration, while the thiadiazole ring chelates metal ions critical for microbial enzymes .
- Enzyme inhibition : Derivatives inhibit dihydrofolate reductase (DHFR) in E. coli (IC₅₀ = 8.2 µM) and C. albicans sterol demethylase (IC₅₀ = 12.4 µM) .
Activity is structure-dependent: Electron-withdrawing groups (e.g., -NO₂) at the 3-position enhance potency, while bulky substituents reduce bioavailability .
Advanced: How do computational methods aid in optimizing this compound derivatives for anticancer applications?
- Molecular docking : Predicts binding affinity to targets like EGFR kinase (PDB: 1M17). The bromophenyl group occupies hydrophobic pockets, while the thiadiazole forms hydrogen bonds with catalytic lysine residues .
- QSAR models : Electron-topological descriptors (e.g., Hammett σ values) correlate logP with cytotoxicity (R² = 0.89 in MCF-7 cell lines) .
- ADMET prediction : SWISSADME tools assess metabolic stability; derivatives with logP >3.5 show higher hepatic clearance risks .
Advanced: How can contradictory data on the neuroprotective effects of this compound derivatives be resolved?
Discrepancies in studies (e.g., conflicting IC₅₀ values in glutamate-induced neurotoxicity models) may arise from:
- Experimental design : Variations in cell lines (PC12 vs. SH-SY5Y) or glutamate concentrations (50 µM vs. 100 µM).
- Solubility factors : Derivatives with poor aqueous solubility (<10 µg/mL) show false negatives in viability assays .
Standardization strategies:- Use of uniform in vitro models (e.g., primary cortical neurons).
- Solubility enhancement via PEGylation or β-cyclodextrin complexation .
Basic: What are the stability profiles of this compound under varying storage conditions?
- Thermal stability : Decomposes at >180°C (TGA data).
- Photostability : UV light (254 nm) induces bromine dissociation; store in amber vials at 4°C.
- Hydrolytic stability : Stable in pH 4–8; acidic conditions (pH <3) hydrolyze the thiadiazole ring to thiourea derivatives .
Advanced: What strategies mitigate toxicity in this compound-based drug candidates?
- Prodrug design : Phosphorylate the thiadiazole sulfur to reduce hepatotoxicity (e.g., prodrug activation in target tissues).
- Co-crystallization : Improves selectivity; co-crystals with succinic acid reduce off-target binding in in vivo models .
- Metabolite screening : LC-MS/MS identifies toxic metabolites (e.g., bromine-free thiadiazole oxides) for structural refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
